Ajugalide E
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Overview
Description
Preparation Methods
Ajugalide E is typically isolated from Ajuga taiwanensis through a series of extraction and purification steps . The plant material is first dried and powdered, then extracted with a suitable solvent such as methanol or ethanol . The extract is concentrated and subjected to chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound . The structure of this compound is determined using spectral analysis, including high-resolution one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Ajugalide E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
In chemistry, it is used as a model compound for studying the synthesis and reactivity of phytoecdysteroids . In biology, Ajugalide E has been investigated for its role in regulating molting and metamorphosis in insects . In medicine, it has shown potential as an anti-inflammatory, anti-ulcer, and anti-rheumatic agent . Additionally, this compound has been explored for its potential use in the treatment of diabetes and as a diuretic .
Mechanism of Action
The mechanism of action of Ajugalide E involves its interaction with specific molecular targets and pathways . As a phytoecdysteroid, this compound mimics the action of ecdysone, the insect molting hormone . It binds to ecdysone receptors, triggering a cascade of events that regulate molting, metamorphosis, and reproduction in insects . In mammals, this compound has been shown to modulate various signaling pathways, including those involved in inflammation and insulin regulation .
Comparison with Similar Compounds
Ajugalide E is one of several phytoecdysteroids isolated from the genus Ajuga . Other similar compounds include ajugalide A, ajugalide B, ajugalide C, and ajugalide D . These compounds share a similar core structure but differ in the functional groups attached to the steroid backbone . This compound is unique due to its specific arrangement of hydroxyl and keto groups, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C31H46O9 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
[(2R,3R)-1-(2,4-dimethyl-5-oxooxolan-3-yl)-3-hydroxy-3-[(3R,5R,10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butan-2-yl] acetate |
InChI |
InChI=1S/C31H46O9/c1-15-18(16(2)39-27(15)36)11-26(40-17(3)32)30(6,37)25-8-10-31(38)20-12-22(33)21-13-23(34)24(35)14-28(21,4)19(20)7-9-29(25,31)5/h12,15-16,18-19,21,23-26,34-35,37-38H,7-11,13-14H2,1-6H3/t15?,16?,18?,19?,21-,23+,24?,25?,26+,28+,29+,30+,31+/m0/s1 |
InChI Key |
GFPSWBAAJFSDOH-WXKJYEQQSA-N |
Isomeric SMILES |
CC1C(C(OC1=O)C)C[C@H]([C@@](C)(C2CC[C@@]3([C@@]2(CCC4C3=CC(=O)[C@H]5[C@@]4(CC([C@@H](C5)O)O)C)C)O)O)OC(=O)C |
Canonical SMILES |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)OC(=O)C |
Origin of Product |
United States |
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